molecular formula C16H18N4O2 B2489961 1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2196449-89-3

1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2489961
CAS No.: 2196449-89-3
M. Wt: 298.346
InChI Key: LRSBRCXATGJQMN-UHFFFAOYSA-N
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Description

1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one is a complex organic compound that features a morpholine ring, a triazole ring, and a propenone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the formation of the triazole ring via a click chemistry reaction between an azide and an alkyne. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the propenone group through an aldol condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enhancing its activity as an enzyme inhibitor. The morpholine ring can interact with biological membranes, affecting cell permeability. The propenone group can undergo Michael addition reactions, leading to the formation of covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives
  • 1-(Benzyl)-1H-1,2,4-triazol-4-yl derivatives
  • Morpholine-based compounds

Uniqueness

1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one is unique due to its combination of a triazole ring, morpholine ring, and propenone group. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-[3-(1-benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-15(21)20-8-9-22-11-14(20)16-17-12-19(18-16)10-13-6-4-3-5-7-13/h2-7,12,14H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSBRCXATGJQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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